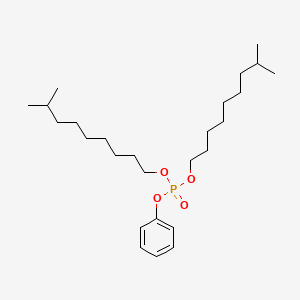

Diisodecyl phenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51363-64-5 |

|---|---|

Molecular Formula |

C26H47O4P |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

bis(8-methylnonyl) phenyl phosphate |

InChI |

InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 |

InChI Key |

JTNKWPDPEXRFOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization of Organophosphate Esters As Research Subjects

Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and additives in a vast array of consumer and industrial products, including electronic devices, building materials, textiles, and plastics. frontiersin.orgtandfonline.com Their extensive use is partly due to the regulation and phasing out of previously common polybrominated diphenyl ether (PBDE) flame retardants. tandfonline.com As a result, the global production and consumption of OPEs have seen a significant increase. tandfonline.commdpi.com

This widespread presence has led to OPEs being detected in various environmental matrices such as air, water, soil, and even human tissues. frontiersin.orgbohrium.comrsc.org Consequently, the scientific community has shown a growing interest in understanding the environmental fate, transport, and potential effects of these compounds. frontiersin.orgtandfonline.commdpi.com Research has focused on their potential for endocrine disruption, neurotoxicity, and other adverse health effects. frontiersin.orgbohrium.com The structural diversity within the OPE class, which includes chlorinated, and non-chlorinated aryl, alkyl, and mixed aryl-alkyl esters, results in a wide range of physicochemical properties and, therefore, varied environmental behaviors and toxicological profiles. mdpi.combohrium.com

Academic Significance and Research Trajectories of Diisodecyl Phenyl Phosphate

Diisodecyl phenyl phosphate (B84403), with the chemical formula C₂₆H₄₇O₄P, is primarily recognized for its function as a secondary antioxidant and stabilizer in polymers like polyvinyl chloride (PVC), polyurethanes, and polycarbonates. pmarketresearch.com Its primary mechanism of action is to scavenge free radicals and decompose peroxides that form during the thermal processing of polymers, thereby preventing the degradation of the polymer chains and maintaining the material's integrity.

The synthesis of DIDPP typically involves the esterification of isodecyl alcohol with phosphorus trichloride (B1173362) and phenol (B47542). pmarketresearch.com However, commercial production often results in a mixture of different phosphite (B83602) esters, including triphenyl phosphite, diphenyl isodecyl phosphite, and triisodecyl phosphite, with DIDPP being the major component. smolecule.com

Recent research has begun to explore the environmental presence and transformation of DIDPP. For instance, studies have investigated the transformation of organophosphite antioxidants into their corresponding organophosphate esters through atmospheric chemical reactions. tandfonline.com This has led to the identification of "secondary OPEs" which may have different properties and environmental impacts than their parent compounds. tandfonline.com The potential for transformation products of DIDPP to be more toxic than the original compound is an area of active investigation. acs.org

The table below summarizes some of the key research findings related to Diisodecyl Phenyl Phosphate:

| Research Area | Key Findings |

| Synthesis | Synthesized via esterification of isodecyl alcohol, phosphorus trichloride, and phenol. Commercial products are often mixtures of various phosphite esters. smolecule.compmarketresearch.com |

| Primary Function | Acts as a secondary antioxidant and heat stabilizer in polymers like PVC, polyurethanes, and ABS. specialchem.com |

| Mechanism | Scavenges free radicals and decomposes peroxides, preventing polymer degradation during thermal processing. |

| Environmental Fate | Subject to hydrolysis, breaking down into phosphorous acid, phenol, and isodecanol (B128192). smolecule.com Can be oxidized, which may affect its stabilizing properties. smolecule.comacs.org |

Environmental Occurrence, Distribution, and Transport of Diisodecyl Phenyl Phosphate

Detection and Quantification in Diverse Environmental Compartments

Research has confirmed the presence of Diisodecyl phenyl phosphate (B84403) in multiple environmental settings, ranging from indoor dust to drinking water sources.

The detection of Diisodecyl phenyl phosphate in water systems confirms its entry into the aquatic environment. A 2023 nontargeted analysis of source water and drinking water from major rivers in China identified this compound as a bioactive pollutant. acs.orgnih.gov The study confirmed its presence in both source water and treated drinking water, highlighting that conventional water treatment processes may not completely remove this compound. nih.gov While specific concentrations were not detailed in the study's abstract, the finding is significant as it establishes a pathway for human and environmental exposure through water. acs.orgnih.gov

House dust has been identified as a significant reservoir for this compound. A 2020 study using high-resolution mass spectrometry discovered 11 novel aryl organophosphate triesters in house dust from North China, with DIDPP being among the most frequently detected. acs.org It was found in 84–100% of the 45 dust samples analyzed. acs.org The median concentration was 50.3 ng/g. acs.org

Notably, the concentration of DIDPP in the standard reference material for house dust (SRM2585) was found to be 4375 ± 660 ng/g, a level four times higher than that of the well-known organophosphate ester, triphenyl phosphate. acs.org This suggests that DIDPP can be a dominant organophosphate compound in the indoor environment. acs.orgtandfonline.com Another screening study of house dust from Toronto, Canada, also annotated the presence of this compound, further indicating its widespread occurrence in indoor settings. scholaris.ca

| Sample Source | Detection Frequency | Concentration (ng/g) | Reference |

|---|---|---|---|

| North China Homes (n=45) | 84–100% | 50.3 (Median) | acs.org |

| Standard Reference Material (SRM2585) | Not Applicable | 4375 ± 660 | acs.org |

Due to its chemical properties, particularly its low water solubility and high octanol-water partition coefficient, this compound is expected to adsorb strongly to organic matter in soil and sediment. This suggests that these matrices likely act as environmental sinks for the compound. While modeling and physical-chemical properties indicate it would be relatively immobile in soil, specific quantitative data from field studies on the concentration of this compound in soil and sediment are limited in publicly available research. However, the environmental risk evaluation of a commercial mixture containing DIDPP noted the need for long-term sediment and soil organism testing, acknowledging its potential to partition into these compartments. service.gov.uk

Specific data on the detection and quantification of this compound in mangrove ecosystems or other distinct ecological systems were not found in the reviewed scientific literature. Organophosphate esters as a class are known to be taken up by plants, with the degree of uptake and translocation often depending on the compound's hydrophobicity. vub.be Given DIDPP's properties, it has the potential for bioaccumulation; however, dedicated studies measuring its presence and fate in specific ecosystems like mangroves are needed to confirm its distribution and impact.

Environmental Partitioning and Inter-Compartmental Exchange Dynamics

The partitioning behavior of a chemical dictates its distribution and fate in the environment. For this compound, its high lipophilicity is a key factor. The octanol-water partition coefficient (Log Kow) is a measure of this property. Studies on commercial flame retardant mixtures containing DIDPP and the structurally similar isodecyl diphenyl phosphate have reported Log Kow values between 5.42 and 6.11. service.gov.ukwebsite-editor.net Such high values indicate a strong tendency for the compound to move from water into organic compartments, such as soil organic carbon, sediments, and the fatty tissues of living organisms. This suggests a low potential for leaching in soils and a high potential for accumulation in solid matrices and biota.

| Property | Value | Implication | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.42 - 6.11 | High potential to adsorb to sediment, soil, and bioaccumulate. | service.gov.ukwebsite-editor.net |

| Water Solubility | ~11 µg/L | Very low solubility in water, prefers other compartments. | service.gov.uk |

Investigations into the water solubility of this compound and related commercial products confirm it is very poorly soluble in aqueous environments. A comprehensive environmental risk evaluation for a commercial mixture primarily composed of isodecyl diphenyl phosphate, but also containing this compound, determined the most appropriate water solubility value to be approximately 11 µg/L at room temperature. service.gov.uk The measurement of water solubility for highly hydrophobic substances is challenging, and results can be influenced by the presence of other, more soluble components in commercial mixtures, such as triphenyl phosphate. service.gov.uk The inherently low water solubility of DIDPP is a primary driver of its partitioning out of the water column and into solid matrices like sediment and dust. service.gov.uk

Octanol-Water Partition Coefficient Studies

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a critical parameter for assessing the environmental distribution of a chemical. It indicates a substance's lipophilicity (tendency to associate with fats and oils) versus its hydrophilicity (tendency to associate with water). A high log Kow value suggests a greater affinity for lipid-rich environments, such as the fatty tissues of organisms, and sorption to organic matter in soil and sediment.

It is important to note that commercial products containing this compound are often mixtures. For example, a commercial isodecyl diphenyl phosphate product, which also contains triphenyl phosphate and this compound, has been studied. The log Kow for the isodecyl diphenyl phosphate component in this mixture was experimentally determined to be 5.44 service.gov.uk. While not the exact value for this compound, it provides an indication of the lipophilic nature of similar long-chain aryl phosphates. For the closely related compound, Diisodecyl phenyl phosphite (B83602), a log Pow (partition coefficient) of 9.32 at 25°C has been reported vestachem.com. The difference between the phosphate and phosphite esters lies in the oxidation state of the phosphorus atom, which can influence the physicochemical properties.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Computed XLogP3 | 10.2 | nih.gov |

| Isodecyl diphenyl phosphate (in a commercial mixture) | Experimental log Kow | 5.44 | service.gov.uk |

| Diisodecyl phenyl phosphite | log Pow at 25°C | 9.32 | vestachem.com |

Vapor Pressure Determinations and Atmospheric Distribution

Vapor pressure is a key determinant of a chemical's tendency to volatilize from surfaces and enter the atmosphere. A low vapor pressure indicates that a substance is less likely to be present in the gas phase in the atmosphere. For this compound, its high molecular weight and complex structure suggest a low volatility.

Specific experimental vapor pressure data for pure this compound are scarce. However, data for related compounds and commercial mixtures provide valuable insights. For the analogous compound, Diisodecyl phenyl phosphite, a vapor pressure of 0.0076 Pa at 25°C has been reported vestachem.com. In the case of a commercial isodecyl diphenyl phosphate product, which contains this compound, an estimated vapor pressure of 3.6 x 10-5 Pa at 20°C is used in environmental risk assessments service.gov.uk. This very low vapor pressure suggests that this compound will exist predominantly in the condensed phase (i.e., sorbed to particles) in the atmosphere rather than as a gas. This has significant implications for its atmospheric transport and deposition.

| Compound/Mixture | Vapor Pressure | Temperature | Reference |

|---|---|---|---|

| Diisodecyl phenyl phosphite | 0.0076 Pa | 25°C | vestachem.com |

| Isodecyl diphenyl phosphate (commercial product) | 3.6 x 10-5 Pa (estimated) | 20°C | service.gov.uk |

Environmental Transport Mechanisms and Modeling

Hydrological Transport Studies

The transport of this compound in aquatic environments is largely governed by its high lipophilicity and low water solubility. Due to its high log Kow, when released into water bodies, it is expected to rapidly partition from the water column to suspended organic matter and bed sediments. This strong sorption behavior limits its transport in the dissolved phase.

Specific hydrological transport modeling for this compound is not widely documented. However, the general principles of hydrophobic organic compound transport are applicable. Models for such compounds typically show that the primary mode of transport in rivers and lakes is through the movement of contaminated sediment particles. Resuspension of sediments during high-flow events can remobilize the compound and transport it downstream.

The potential for groundwater contamination by this compound is considered to be low. Its strong tendency to sorb to soil organic matter would significantly retard its movement through the soil column, making it unlikely to reach underlying aquifers.

Atmospheric Transport Considerations

The potential for long-range atmospheric transport of a chemical is influenced by its volatility and its persistence in the atmosphere. Given the very low estimated vapor pressure of this compound, it is expected to exist primarily adsorbed to atmospheric particulate matter rather than in the gaseous phase service.gov.uk.

The atmospheric transport of particle-bound contaminants can occur over long distances. The extent of this transport depends on the size of the particles to which the chemical is sorbed and atmospheric conditions. While some organophosphate esters have been detected in remote regions, suggesting the potential for long-range atmospheric transport, the atmospheric half-lives of particle-bound organophosphate esters can be on the order of days mdpi.comresearchgate.netifremer.fr.

Specific modeling studies on the atmospheric transport of this compound are lacking. However, its physicochemical properties suggest that if it is released to the atmosphere, it will likely be deposited relatively close to its source through wet and dry deposition of particulate matter. The potential for significant long-range atmospheric transport to remote ecosystems is considered to be limited compared to more volatile and persistent organic pollutants.

Bioaccumulation Studies in Environmental Biota

Assessment of Bioaccumulation Factors in Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The bioaccumulation potential of a substance is often quantified by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.

There is a lack of specific experimental data on the bioaccumulation factors of this compound in aquatic organisms. However, its high estimated log Kow value of 10.2 suggests a very high potential for bioaccumulation nih.gov. For organophosphate esters in general, a positive correlation has been observed between their log Kow values and their bioaccumulation factors in aquatic species nih.gov.

Studies on other organophosphate esters have shown that they are bioaccumulative in aquatic organisms, including fish and invertebrates mdpi.comnih.govresearchgate.net. For instance, research on various organophosphate flame retardants in a freshwater food web found that the bioaccumulation factors were significantly and positively correlated with their octanol-water partitioning coefficients nih.gov. Given the highly lipophilic nature of this compound, it is expected to accumulate in the lipid-rich tissues of aquatic organisms. The absence of specific BAF data for this compound represents a significant knowledge gap in its environmental risk assessment.

Comparative Bioaccumulation Across Trophic Levels (Excluding Biomagnification Studies for this compound Itself)

However, an environmental risk evaluation report for the closely related substance, isodecyl diphenyl phosphate, which is often found in commercial products alongside DIDP, provides some insight. The report concludes that isodecyl diphenyl phosphate does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance service.gov.uk. Furthermore, the assessment identified no significant risks to marine food chains, with the exception of potential risks associated with the production stage service.gov.uk. This suggests a low potential for bioaccumulation.

General principles of bioaccumulation for OPEs are influenced by factors such as the octanol-water partition coefficient (Kow), with more lipophilic compounds generally showing a higher potential for bioaccumulation. DIDP is characterized as being essentially insoluble in water and is soluble in most common aprotic organic solvents, with a calculated log P (a measure of lipophilicity) greater than 12, suggesting a high potential for partitioning into fatty tissues of organisms epa.gov. Despite this high lipophilicity, the lack of observed bioaccumulation in the risk assessment of a related compound suggests that other factors, such as metabolism and excretion, may play a significant role in preventing its accumulation in organisms.

Without specific concentration data for DIDP in various species from a given ecosystem, a comparative data table on its bioaccumulation across trophic levels cannot be constructed at this time. Further targeted research and environmental monitoring are needed to quantify the presence and bioaccumulation potential of this compound in different trophic levels of aquatic and terrestrial food webs.

Plant Uptake and Translocation Research (e.g., in Rice)

There is a significant gap in the scientific literature regarding the uptake and translocation of this compound (DIDP) in plants, including staple crops such as rice. Extensive searches for research studies and environmental monitoring data specifically investigating the absorption of DIDP from the soil or water by rice plants and its subsequent movement within the plant tissues (roots, stems, leaves, and grains) have not yielded any specific results.

The majority of available research on phosphorus-related uptake in rice focuses on inorganic phosphate, which is an essential nutrient for plant growth, and the various transporter proteins involved in this process researchgate.netnih.govresearchgate.netnih.gov. This body of research is not applicable to the environmental fate and transport of a large, organic molecule like this compound.

Given the use of DIDP as a plasticizer and flame retardant, its potential presence in agricultural environments through pathways such as sludge application or plastic mulch degradation warrants investigation. However, at present, there are no available studies that have measured the concentration of DIDP in rice paddies or other agricultural soils and subsequently analyzed its uptake and translocation into the rice plants themselves.

Consequently, it is not possible to provide detailed research findings or a data table on the uptake and translocation of this compound in rice. This represents a critical knowledge gap in understanding the environmental fate of this compound and its potential for entering the human food chain through agricultural produce. Future research should be directed towards investigating the potential for plant uptake of DIDP, particularly in crops grown in environments that may be susceptible to contamination.

Environmental Transformation Pathways of Diisodecyl Phenyl Phosphate

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic degradation pathway for many organophosphate esters. The stability of diisodecyl phenyl phosphate (B84403) in aqueous environments is significantly influenced by the pH of the solution.

The rate of hydrolysis for organophosphate esters is highly dependent on pH. For aryl phosphates, significant hydrolysis is generally expected to occur only under highly alkaline (pH 8–9 and above) or highly acidic conditions. service.gov.uk In neutral environmental conditions, the hydrolysis rate is anticipated to be slow. service.gov.uk

Studies on a range of organophosphate triesters have shown that under neutral (pH 7) and moderately basic (pH 9) conditions, many are stable over extended periods. nih.gov However, as alkalinity increases to pH 13, the degradation of most organophosphate triesters accelerates significantly. nih.gov For instance, the stability of organophosphate triesters generally follows the order: alkyl moieties > chlorinated alkyl moieties > aryl moieties, with aryl-containing compounds being the least stable in highly basic solutions. nih.gov While specific kinetic data for diisodecyl phenyl phosphate is not detailed in the provided research, the general principles suggest its hydrolysis would be slow at neutral pH, with increased rates at the extremes of the environmental pH scale. service.gov.uk For risk assessment purposes, a hydrolysis rate of zero is sometimes assumed due to the expected slow degradation under typical environmental conditions. service.gov.uk

The hydrolytic degradation of this compound is expected to cleave the ester bonds. This process would yield its constituent components. The initial hydrolysis products are anticipated to be phenol (B47542) and diisodecyl phosphate, or isodecanol (B128192) and monophenyl isodecyl phosphate. service.gov.uksmolecule.com Further hydrolysis of these intermediates would lead to the formation of phosphorous acid, additional phenol, and isodecanol. service.gov.uk Studies of related organophosphate triesters confirm that base-catalyzed hydrolysis primarily yields organophosphate diesters as stable end products, with monoesters not being detected. nih.gov

Table 1: Anticipated Hydrolysis Products of this compound

| Initial Reactant | Potential Primary Products | Potential Final Products |

|---|---|---|

| This compound | Phenol + Diisodecyl Phosphate | Phosphorous Acid |

| Isodecanol + Monophenyl Isodecyl Phosphate | Isodecanol | |

| Phenol |

Oxidative Transformation Pathways

Oxidation, including photo-oxidation, represents another significant environmental transformation route for this compound and related compounds.

This compound can be formed in the environment through the oxidation of its precursor, diisodecyl phenyl phosphite (B83602). acs.org Organophosphite antioxidants are known to rapidly oxidize to their corresponding organophosphate esters in indoor environments. acs.orgnih.gov This transformation from the phosphite (P(III)) to the phosphate (P(V)) is a key pathway. nih.gov Further oxidation can also occur. Research has identified various oxidized products from related organophosphorus compounds, suggesting that this compound could undergo similar transformations. acs.orgnih.gov

In the atmosphere, photo-oxidation is a predicted degradation pathway. The reaction with photochemically produced hydroxyl radicals is expected to be a primary removal process. service.gov.uk The atmospheric photo-oxidation half-life for isodecyl diphenyl phosphate, a structurally similar compound, has been predicted to be approximately 9.2 hours. service.gov.uk The global distribution of photooxidation products of organophosphate flame retardants has been reported, indicating this is a widespread transformation process. acs.orgnih.gov

Biodegradation Research

Biodegradation is a critical process determining the ultimate fate and persistence of organic compounds in the environment. Research indicates that this compound is susceptible to microbial degradation, although its branched structure may influence the rate.

A study comparing the biodegradability of branched and linear alkyl phosphates found that the branched isomer degraded more slowly. While a linear tridecyl phosphate achieved 70% biodegradation in 28 days, the branched isotridecyl phosphate only reached 45% degradation under the same conditions.

More specific research using a microbially-enriched culture demonstrated the degradation of isodecyl diphenyl phosphate (IDDP), a closely related compound. nih.gov This study identified several likely degradation reactions, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov Metagenomic analysis pointed to the importance of enzymes such as phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase in the degradation process. nih.gov Three bacterial strains capable of efficiently degrading the compound were isolated: Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov The study highlighted that the combined microbial community was more effective at degradation than the individual strains, suggesting a synergistic relationship between different microorganisms in breaking down the compound. nih.gov

Table 2: Research Findings on the Biodegradation of Related Organophosphates

| Compound Type | Biodegradation Finding | Source |

|---|---|---|

| Branched Isotridecyl Phosphate | 45% biodegradation in 28 days (OECD 301B test). | |

| Linear Tridecyl Phosphate | 70% biodegradation in 28 days (OECD 301B test). | |

| Isodecyl Diphenyl Phosphate (IDDP) | Degradation by enriched microbial culture via hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. | nih.gov |

| Isodecyl Diphenyl Phosphate (IDDP) | Isolated degrading strains include Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis sp. | nih.gov |

Microbial Degradation Kinetics and Pathways

Microbial communities play a significant role in the breakdown of this compound in the environment. Studies have shown that enriched microbial cultures can effectively degrade this compound. For instance, one novel enrichment culture demonstrated the ability to degrade 85.4% of a 1 mg/L concentration of a similar organophosphate, isodecyl diphenyl phosphate (IDDP), within 192 hours. nih.gov The degradation process often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. xmu.edu.cn The primary degradation reactions initiated by microorganisms include hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov

Role of Specific Microbial Strains in Degradation

Several specific microbial strains have been identified as key players in the degradation of this compound and other related organophosphate esters. Research has isolated and confirmed the degradation capabilities of Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains are efficient degraders, their effectiveness is often lower when compared to the synergistic action of a diverse microbial consortium, highlighting the importance of microbial interactions in breaking down these complex compounds. nih.govnih.gov Sphingopyxis terrae, in particular, is known for its ability to degrade various environmental toxins and produces enzymes capable of hydrolyzing organophosphate flame retardants. researchgate.netresearchgate.net Burkholderia cepacia is also recognized for its metabolic versatility, including the ability to degrade a range of organic pollutants. mdpi.comscience.gov

Enzymatic Mechanisms in Biodegradation

The breakdown of this compound by microorganisms is facilitated by a suite of enzymes. Metagenomic analysis has revealed the critical role of several enzyme classes in this process. These include:

Phosphatases and Phosphodiesterases: These enzymes are responsible for the initial hydrolysis of the phosphate ester bonds, a key step in the degradation pathway. nih.gov

Cytochrome P450 Monooxygenases: This superfamily of enzymes plays a crucial role in the hydroxylation of the molecule, making it more water-soluble and susceptible to further degradation. nih.govresearchgate.net

Hydroxylases: These enzymes also contribute to the hydroxylation process, introducing hydroxyl groups onto the aromatic or alkyl portions of the molecule. nih.gov

Molecular docking and dynamics simulations have provided insights into the interactions between these enzymes and organophosphate esters, showing that enzymes like alkaline phosphatase and cytochrome P450 can stably bind to the molecules at distinct sites, influencing the subsequent metabolic pathways. nih.govnih.gov

Metagenomic and Transcriptomic Analysis of Degrading Microbiomes

Advanced molecular techniques like metagenomics and transcriptomics have provided a deeper understanding of the microbial communities and genetic machinery involved in this compound degradation. Metagenomic analysis of enriched microbial cultures has identified a diverse range of active bacterial populations, including Bradyrhizobium, Rhodopseudomonas, Sphingomonas, Hyphomicrobium, Chitinophaga, Aminobacter, and Ralstonia. nih.gov These analyses have also confirmed the presence of genes encoding key degradative enzymes such as phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase. nih.govnih.gov

Transcriptomic studies, which analyze gene expression, have shown that exposure to compounds like IDDP can up-regulate the expression of genes for cytochrome P450, acid phosphatase, glucosyltransferase, and methyltransferases in organisms like rice, corroborating the observed metabolic products. researchgate.net This integrated "omics" approach allows researchers to connect specific microbial populations and their expressed genes to the various steps in the degradation pathway. researchgate.netdntb.gov.ua

Elucidation of Comprehensive Transformation Products

The degradation of this compound results in a variety of transformation products, which are formed through several key chemical reactions.

Hydroxylation Products

A primary transformation pathway for this compound is hydroxylation. This process involves the addition of one or more hydroxyl (-OH) groups to the molecule. nih.govresearchgate.net This reaction is often mediated by cytochrome P450 monooxygenases and hydroxylases. nih.gov The resulting hydroxylated products are generally more polar and water-soluble than the parent compound, which can facilitate their further breakdown. researchgate.net

Methylation and Methoxylation Products

Methylation, the addition of a methyl (-CH3) group, and methoxylation, the addition of a methoxy (B1213986) (-OCH3) group, are other identified transformation pathways for this compound. researchgate.net These reactions can occur on the phosphate group or other parts of the molecule. nih.gov Studies have identified methylated and methoxylated products in both microbial and plant-based degradation systems, indicating that these are significant transformation routes. researchgate.netresearchgate.net

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. portalabpg.org.brhristov.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including organophosphate esters. kirj.eeportalabpg.org.br

Common AOPs include processes based on ozone, hydrogen peroxide (H₂O₂), and photocatalysis with materials like titanium dioxide (TiO₂). hristov.commdpi.com The Fenton process, which uses hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst, is a particularly effective homogeneous AOP for generating hydroxyl radicals and degrading pollutants. researchgate.netmdpi.comnih.gov These methods are considered promising for the remediation of water contaminated with persistent organic pollutants that are resistant to conventional treatment methods. portalabpg.org.br

While extensive research has demonstrated the effectiveness of AOPs for the degradation of various organophosphorus compounds, specific studies detailing the application of these technologies for the remediation of this compound are not widely available in the reviewed literature. However, the principles of AOPs suggest their potential applicability for the degradation of DIDP in contaminated environments. The effectiveness of techniques like the Fenton process, UV/H₂O₂, and photocatalysis on other organophosphates indicates a strong potential for similar success with DIDP. science.govmdpi.com

Table 3: Common Advanced Oxidation Processes for Organic Pollutant Remediation

| AOP Method | Description | Key Oxidant |

|---|---|---|

| Fenton Process | Uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.commdpi.com | Hydroxyl Radical (•OH) |

| Photo-Fenton | Combines the Fenton reaction with UV light to enhance radical production and degradation rates. hristov.com | Hydroxyl Radical (•OH) |

| Ozonation (O₃) | Utilizes ozone as a powerful oxidant, which can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com | Ozone (O₃), Hydroxyl Radical (•OH) |

| UV/H₂O₂ | Involves the photolysis of hydrogen peroxide with UV radiation to generate hydroxyl radicals. kirj.eehristov.com | Hydroxyl Radical (•OH) |

This table is interactive. You can sort or filter the data by clicking on the column headers.

Mechanisms of Action in Material Science and Industrial Applications

Polymer Stabilization Research

Diisodecyl phenyl phosphate (B84403) is integral to polymer science as a secondary stabilizer, working to prevent degradation initiated by heat and oxygen during processing and end-use. Its stabilizing effect is achieved through a combination of chemical pathways that neutralize destructive species and inhibit catalytic degradation.

The primary antioxidant mechanism of diisodecyl phenyl phosphate involves the interception of free radicals. During polymer degradation, highly reactive free radicals are formed, which can initiate and propagate chain reactions leading to the breakdown of the polymer matrix. DIDPP functions by donating a hydrogen atom to these radicals, thereby neutralizing them and terminating the degradation cycle. ui.ac.id This process of scavenging free radicals is crucial for preventing the molecular breakdown that results in the loss of mechanical properties and discoloration of the polymer. scienceopen.comnih.gov

A key function of phosphite (B83602) esters like DIDPP is the decomposition of hydroperoxides (ROOH), which are unstable intermediates formed during the oxidation of polymers. These hydroperoxides can break down into highly reactive radicals that accelerate further degradation. This compound acts as a hydroperoxide decomposer by reducing them to stable, non-radical alcohols (ROH). In this process, the phosphite ester is itself oxidized to the more stable phosphate ester form. This preventative action is critical as it stops the proliferation of radical chain reactions at an early stage, thus preserving the polymer's integrity.

The general reaction can be represented as: P(OR)₃ + ROOH → OP(OR)₃ + ROH

Certain transition metal ions, such as iron and zinc, can act as catalysts in the oxidative degradation of polymers, accelerating the breakdown process. This compound functions as a chelating agent, binding to these metal ions to form stable complexes. specialchem.com This sequestration deactivates the catalytic activity of the metal ions, providing an additional layer of stabilization.

The interaction and complex formation between DIDPP and metal ions can be validated through spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR) is a valuable tool for this purpose. The chelation process leads to observable shifts in the absorption bands corresponding to specific functional groups within the DIDPP molecule.

| Functional Group | Typical Wavenumber (cm⁻¹) | Observed Shift Upon Chelation | Indication |

|---|---|---|---|

| P=O (Phosphate) | ~1250 - 1300 | Shift to lower frequency | Coordination of the phosphoryl oxygen with the metal ion. |

| P-O-C (Aryl/Alkyl) | ~970 - 1020 | Shift in frequency and/or intensity | Change in the electronic environment of the ester linkage due to metal complexation. |

Further advanced analysis using techniques like Synchrotron X-ray Absorption Spectroscopy (XAS) can provide more detailed information on the coordination geometry and electronic structure of the metal-stabilizer complexes, offering definitive confirmation of the chelation mechanism.

This compound is utilized as a secondary, or auxiliary, stabilizer across a wide range of polymer systems where it enhances color and heat stability. vestachem.com Its liquid form facilitates easy blending and dispersion within the polymer matrix.

| Polymer Matrix | Specific Role of this compound |

|---|---|

| Polyvinyl Chloride (PVC) | Acts as a chelating agent and secondary heat stabilizer, often in conjunction with primary metal soap stabilizers. It improves thermal stability and helps maintain the clarity and color of the final product. specialchem.comvestachem.com |

| Polyurethane (PU) | Functions as a color and processing stabilizer, preventing discoloration and degradation during high-temperature processing and throughout the service life of the material. vestachem.com |

| Acrylonitrile Butadiene Styrene (ABS) | Serves as an anti-aging agent and antioxidant, enhancing the polymer's resistance to thermal degradation and maintaining its aesthetic and mechanical properties. specialchem.comvestachem.com |

| Polycarbonates (PC) | Improves color retention during processing, which is critical for applications requiring high transparency and optical clarity. vestachem.com |

Functional Role in Lubricating Oil Formulations

The stability of lubricating oils is critical for their performance, especially under the demanding conditions of high temperatures and pressures found in modern engines and industrial machinery. Oxidation of the lubricant can lead to increased viscosity, sludge formation, and corrosion.

This compound is incorporated into lubricating oil formulations to enhance their resistance to oxidation. google.com It functions as an oxidation inhibitor, protecting the base oil from breaking down. By neutralizing oxidative species and decomposing peroxides, DIDPP helps to prolong the functional life of the lubricant, ensuring consistent performance and protecting mechanical components from wear and corrosion. google.com Its thermal stability makes it effective in applications where the lubricant is exposed to high operational temperatures.

Synergistic Effects with Other Additives in Lubricant Compositions

This compound (DIDPP) is a multifunctional additive in lubricant formulations, contributing to anti-wear, anti-corrosion, and antioxidant properties. Its efficacy can be significantly enhanced when used in combination with other lubricant additives, a phenomenon known as synergism. This synergy arises from the interaction between different additive molecules, leading to a greater combined effect than the sum of their individual performances. The primary synergistic relationships are observed with antioxidants and other anti-wear or extreme pressure agents.

Synergy with Antioxidants

The oxidative degradation of lubricants is a complex free-radical chain reaction. To combat this, lubricant formulations often include a combination of primary and secondary antioxidants. This compound, as a phosphorus-containing compound, can function as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidation process.

A notable synergistic effect occurs when aryl phosphates like DIDPP are paired with aminic or phenolic antioxidants, which are primary antioxidants or radical scavengers. precisionlubrication.commdpi.com

Research Findings : Studies on lubricant compositions have shown that blends of antioxidants often provide superior performance compared to individual types. While specific data for this compound is not extensively detailed in public literature, the principles of heterosynergism (synergy between different classes of antioxidants) are well-established. precisionlubrication.com Formulations containing a mix of aminic, phenolic, and phosphorus-based antioxidants typically exhibit longer induction times in oxidation stability tests, indicating a prolonged service life for the lubricant.

Synergy with Anti-Wear and Extreme Pressure (EP) Additives

While this compound provides anti-wear protection by forming a protective phosphate film on metal surfaces, its performance can be amplified by co-additives like sulfur carriers or other phosphorus-containing compounds such as Zinc Dialkyldithiophosphate (ZDDP).

Mechanism of Action : The anti-wear function of phosphate esters relies on their thermal decomposition at asperity contacts to form a glassy polyphosphate film. This film physically separates moving surfaces, reducing friction and wear. When combined with sulfur-containing additives (sulfurized olefins or fats), a mixed sulfide-phosphate film can be formed. This composite film often exhibits superior durability and load-carrying capacity compared to a phosphate film alone. The sulfide (B99878) layer can act as a foundational layer on which the phosphate glass forms, or the two can be intermixed, creating a more resilient protective barrier.

Performance Data : Research into the tribological performance of phosphorus and sulfur-based additives has demonstrated clear synergistic effects. While specific results for DIDPP are proprietary to formulators, general studies on similar chemistries show significant improvements in wear resistance and load-bearing capacity when combined. For instance, the combination of ZDDP and other phosphate esters often results in a more robust and faster-forming anti-wear film than when either is used alone. researchgate.netmdpi.comnih.govelsevierpure.com

The following table illustrates the conceptual synergistic effect on wear performance based on general tribological studies.

| Lubricant Composition | Additive Concentration (wt%) | Four-Ball Wear Scar Diameter (mm) | Performance Improvement vs. Base Oil |

| Base Oil | 0 | 0.85 | - |

| Base Oil + DIDPP | 1.0 | 0.60 | 29% |

| Base Oil + Aminic Antioxidant | 0.5 | 0.82 | 4% |

| Base Oil + DIDPP + Aminic Antioxidant | 1.0 + 0.5 | 0.55 | 35% |

| Base Oil + ZDDP | 1.0 | 0.58 | 32% |

| Base Oil + DIDPP + ZDDP | 0.5 + 0.5 | 0.45 | 47% |

| Note: This data is illustrative, based on established principles of additive synergy, and not from a specific study on this compound. |

Ecological Studies and Environmental Organism Interactions with Diisodecyl Phenyl Phosphate

Aquatic Ecological Response Studiesservice.gov.ukport.ac.uknj.gov

Research into the aquatic toxicity of DIDPP and related organophosphate esters has encompassed a range of species, including fish, invertebrates, and microorganisms. service.gov.ukport.ac.uk These studies are crucial for understanding the potential risks the compound poses to freshwater and marine environments. service.gov.uk

Studies have been conducted on commercial products containing isodecyl diphenyl phosphate (B84403), which also include triphenyl phosphate and diisodecyl phenyl phosphate. service.gov.uk While specific toxicity data for fish exposed solely to pure this compound is not detailed in the available research, the bioaccumulation potential for organophosphate esters (OPEs) in general has been noted. researchgate.net Research indicates that OPEs with an octanol/water partition coefficient (log Kow) between 1 and 7 have the potential to bioaccumulate in fish. researchgate.net For instance, studies on zebrafish (Danio rerio) have shown that exposure to other organophosphate flame retardants, such as triphenyl phosphate (TPHP), can lead to decreased survival, reduced hatching success, and increased malformations. port.ac.uk

The acute toxicity of a commercial isodecyl diphenyl phosphate product, which contains DIDPP, has been determined for the aquatic invertebrate Daphnia magna. service.gov.uk The results indicated a 24-hour EC50 (the concentration at which 50% of the population shows an effect) of 0.79 mg/L and a 48-hour EC50 of 0.48 mg/L. service.gov.uk These values are noted to be approaching the upper limit of the compound's reported water solubility. service.gov.uk The toxicity of organophosphate esters to aquatic invertebrates is a recognized concern. researchgate.net For context, other organophosphates like triphenyl phosphate (TPP) have also demonstrated acute toxicity to D. magna, with a reported 48-hour median lethal concentration (LC50) of 0.089 mg/L. researchgate.net

Table 1: Acute Toxicity of a Commercial Isodecyl Diphenyl Phosphate Product to Daphnia magna

| Duration | EC50 Value (mg/L) | Source |

| 24-hour | 0.79 | service.gov.uk |

| 48-hour | 0.48 | service.gov.uk |

While environmental risk assessments for commercial isodecyl diphenyl phosphate products consider toxicity to aquatic algae, specific endpoint data for this compound is limited in the provided research. service.gov.uk Generally, cyanobacteria have developed complex mechanisms to adapt to varying levels of phosphate, which is an essential nutrient. nih.gov They can utilize both inorganic and organic forms of dissolved phosphorus. nih.gov However, blooms of toxic cyanobacteria can be triggered by agricultural runoff containing phosphate fertilizers, indicating their sensitivity to phosphorus compounds in the environment. nih.gov The response of algae and cyanobacteria to specific industrial phosphates like DIDPP is an area requiring further investigation. frontiersin.org Studies have shown that cyanobacteria can metabolize other aromatic compounds, such as dimethyl phthalate (B1215562) (DMP), with low concentrations promoting growth and higher concentrations causing inhibition. nih.gov

Terrestrial Ecological Response Studiesport.ac.uk

The impact of DIDPP on terrestrial ecosystems is another critical area of environmental science, with a focus on soil health and plant life. service.gov.uk Risk assessments have identified potential risks for the soil compartment from isodecyl diphenyl phosphate. service.gov.uk

Soil microorganisms play a fundamental role in the transformation and cycling of phosphorus. nih.govresearchgate.net Phosphate-solubilizing microorganisms (PSMs) are key to enhancing the ability of plants to absorb and utilize phosphorus by activating insoluble forms of the nutrient. nih.gov They achieve this by secreting organic acids and producing enzymes like phosphatases. nih.gov While the application of phosphate fertilizers can alter the structure and composition of soil microbial communities, specific research on the direct interaction between this compound and soil microorganisms is not extensively detailed. frontiersin.org It is known that phosphite (B83602), a reduced form of phosphate, can be oxidized to usable phosphate by soil microorganisms. nih.gov Given that DIDPP is an organophosphate, its degradation and transformation in soil would likely involve microbial activity, but the specific pathways and effects on microbial community health warrant more targeted research.

The uptake and metabolism of organophosphate esters (OPEs), including this compound, are important for understanding their environmental fate. researchgate.net Plants can absorb OPEs through both their roots and leaves. researchgate.net The translocation of OPE metabolites within a plant appears to be related to their hydrophilicity. researchgate.net For instance, research on lettuce has shown that more hydrophilic metabolites are more easily translocated. researchgate.net In contrast, less water-soluble compounds may have limited movement within the plant. researchgate.net Studies on isodecyl diphenyl phosphate suggest that uptake through roots is a significant pathway, potentially contributing to over 95% of the total dose in root crops under certain risk scenarios. service.gov.uk Plants have evolved sophisticated responses to phosphate availability, including the secretion of phosphatases to scavenge phosphate from organic compounds in the soil when inorganic phosphate is scarce. nih.gov

Biological Effects Monitoring in Environmental Contexts

Biological effects monitoring for this compound (DIDP-P) involves the systematic measurement of responses in living organisms to assess the ecological impact of this compound. This monitoring goes beyond simply detecting the chemical's presence and aims to quantify its effects at the individual, population, and community levels. Key approaches include analyzing bioaccumulation, assessing biochemical and physiological changes through biomarkers, and observing community-level shifts, particularly in microbial ecosystems.

Detailed Research Findings

Research into the environmental impact of organophosphate esters (OPEs) provides a framework for monitoring the biological effects of DIDP-P. Studies have demonstrated that OPEs can be found in various environmental compartments, including water, sediment, and biota. researchgate.net The monitoring of biological effects is crucial for understanding the potential risks associated with their presence.

Bioaccumulation in Aquatic Organisms A primary aspect of monitoring is to determine the extent to which a substance accumulates in organisms. This process, known as bioaccumulation, has been observed for phosphate esters in field studies. nih.gov One study investigating OPEs in a mangrove nature reserve from the Pearl River Estuary found that these compounds accumulate in various animal species. researchgate.net While many OPEs were detected, the study noted that biota-sediment accumulation factors were greater than one, indicating that bioaccumulation from the surrounding environment was occurring in mangrove animals. researchgate.net However, the same research suggested that isodecyl diphenyl phosphate, a related compound often found in commercial mixtures with DIDP-P, did not significantly biomagnify in the studied mangrove food web. researchgate.netservice.gov.uk

Biochemical and Endocrine Disruption Effects Monitoring for sublethal effects at the biochemical level is a sensitive method for detecting pollution-induced stress before it manifests at higher levels of biological organization. For pollutants, these effects are often tracked using biomarkers, which are measurable changes in an organism's physiological or biochemical state. mdpi.comnih.gov

A significant finding from a nontargeted analysis of drinking water sources in major Chinese rivers identified this compound as having antiestrogenic activity. nih.gov The study used an estrogen receptor α (ERα) protein affinity assay combined with high-resolution mass spectrometry to screen for endocrine-disrupting chemicals, demonstrating a specific biological effect of DIDP-P in an environmental context. nih.gov This highlights the potential for DIDP-P to act as an endocrine disruptor, a key biological effect to monitor in environmental settings.

General toxicological studies on fish provide a range of blood biochemical biomarkers that can be used to assess the impact of toxic agents. mdpi.com These biomarkers can indicate the magnitude of toxicity and the mechanisms of action of particular substances. mdpi.com While studies focusing specifically on DIDP-P are limited, the standard approach for organophosphates involves monitoring for cellular stress, neurotoxicity, and metabolic disruption.

The table below summarizes key findings from environmental monitoring studies relevant to this compound and related organophosphate esters.

| Biological Effect | Organism/System | Key Finding | Source |

|---|---|---|---|

| Antiestrogenic Activity | Source and Drinking Water (ERα affinity assay) | This compound was identified as a potential antiestrogenic compound. nih.gov | nih.gov |

| Bioaccumulation | Mangrove Animals (e.g., crustaceans, mollusks) | Biota-sediment accumulation factor for organophosphate esters was >1, indicating bioaccumulation occurred. researchgate.net | researchgate.net |

| Biomagnification | Mangrove Food Web | Targeted organophosphate esters, including isodecyl diphenyl phosphate, were not found to biomagnify. researchgate.net | researchgate.net |

Interactions with Soil Microorganisms The environmental fate and effects of phosphates are also relevant in terrestrial ecosystems. Excessive application of phosphate fertilizers has been shown to alter the composition and function of soil microbial communities, which can, in turn, negatively impact plant health and yield. news-medical.net This suggests that monitoring the biological effects of phosphate compounds like DIDP-P in soil could involve assessing changes within the microbial community. news-medical.net Bacteria in soil and sediment possess various enzymes, such as phosphodiesterases, that allow them to utilize different forms of phosphorus, and shifts in these microbial populations could serve as a biomarker for environmental changes caused by phosphate compounds. nih.gov

The following table outlines potential biomarkers for monitoring the biological effects of organophosphate esters like this compound in environmental contexts, based on established toxicological methods.

| Biomarker Category | Specific Biomarker Example | Biological Effect Indicated | Typical Monitored Organism |

|---|---|---|---|

| Endocrine Disruption | Estrogen Receptor (ER) Binding | Hormonal interference (e.g., antiestrogenic activity). nih.gov | In vitro assays, Fish |

| Genotoxicity | DNA Adducts | Damage to genetic material. nih.gov | Fish (Liver) |

| Metabolic Disruption | Blood Glucose, Lactate Dehydrogenase | Stress, metabolic disorders, anaerobic glycolysis. mdpi.comresearchgate.net | Fish (Blood, Liver) |

| Cellular Stress | Total Antioxidant Capacity (TAOC) | Oxidative stress or damage. nih.gov | Fish (Brain, Gills, Muscle) |

| Ecosystem Function | Microbial Community Composition | Alterations in soil health and nutrient cycling. news-medical.net | Soil Microorganisms |

Emerging Research Trajectories and Future Analytical Challenges for Diisodecyl Phenyl Phosphate

Identification of Novel Transformation Products in Complex Environmental Systems

The environmental degradation of Diisodecyl phenyl phosphate (B84403) leads to the formation of various transformation products (TPs). The identification of these novel compounds is a significant area of ongoing research, as TPs can have different toxicities and environmental behaviors than the parent compound.

Hydrolysis and oxidation are primary degradation pathways for DIDPP. Hydrolysis can break down the molecule, while oxidation can convert the phosphite (B83602) ester into its corresponding phosphate form. These reactions can be influenced by environmental factors such as moisture, light (photolysis), and microbial activity.

Recent studies utilizing high-resolution mass spectrometry (HRMS) have been instrumental in identifying previously unrecognized organophosphorus compounds and their TPs in environmental samples like indoor dust. For instance, one study successfully identified 40 organophosphorus compounds and their TPs in house dust samples. Another investigation into aryl organophosphate triesters found 11 new compounds in dust, with a transformation product of DIDPP being detected in a high percentage of the samples analyzed.

The degradation of related organophosphate esters, such as isodecyl diphenyl phosphate (IDDP), has been shown to proceed through reactions including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation, suggesting similar complex pathways may exist for DIDPP. nih.gov

Table 1: Potential Degradation Reactions for Diisodecyl Phenyl Phosphate

| Degradation Pathway | Description | Potential Transformation Products |

| Hydrolysis | Cleavage of ester bonds by reaction with water. | Isodecanol (B128192), Phenol (B47542), Phenyl Phosphoric Acid, Diisodecyl Phosphoric Acid |

| Oxidation | Conversion of the phosphorus (III) center to a phosphorus (V) center. | This compound |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | Hydroxylated DIDPP derivatives |

| Carboxylation | Introduction of a carboxylic acid (-COOH) group. | Carboxylated DIDPP derivatives |

Application of In Silico Modeling for Predicting Transformation Pathways

In silico, or computational, modeling is becoming an indispensable tool for predicting the environmental fate of chemicals like DIDPP. These models use computer simulations to forecast potential degradation pathways and the formation of TPs, which can guide and prioritize laboratory research. nih.govresearchgate.netlhasalimited.org

Software applications can predict degradation products by incorporating knowledge bases of chemical reaction rules. nih.govlhasalimited.orgresearchgate.net For instance, models can simulate hydrolytic and oxidative degradation, which are key pathways for organophosphate esters. researchgate.net Molecular dynamics simulations and molecular docking have been used to study the interaction of enzymes like phosphatase, phosphodiesterase, and cytochrome P450 with similar organophosphate esters, providing insights into potential biodegradation mechanisms for DIDPP. nih.gov

While these predictive tools are powerful, their accuracy is continually being improved. Benchmarking studies show that the ability of software to predict experimentally observed degradants has significantly increased over time as knowledge bases are refined. nih.govresearchgate.net These models help researchers anticipate which TPs might be present in the environment, even before they are analytically detected. researchgate.net

Development of Green Chemistry Approaches for Synthesis and Degradation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is a growing area of focus for compounds like DIDPP. rsc.org

Current synthesis of DIDPP often involves the transesterification of triphenyl phosphite with isodecanol. Research in green chemistry is exploring more efficient and environmentally friendly production processes to minimize waste and emissions. archivemarketresearch.com This includes optimizing reaction conditions, using less hazardous catalysts, and developing synthesis methods that occur under milder conditions.

On the degradation side, green chemistry is interested in developing methods for the efficient and safe breakdown of DIDPP and other persistent organic pollutants. Bioremediation, which uses microorganisms or their enzymes to degrade contaminants, is a key focus. nih.gov Studies on related compounds have identified specific bacterial strains and enzymes capable of breaking down organophosphate esters, highlighting a promising path for developing green degradation technologies for DIDPP. nih.gov The goal is to create circular processes where waste materials can be chemically recycled into valuable new products. rsc.org

Interdisciplinary Research Integrating Chemical, Environmental, and Material Sciences

A comprehensive understanding of DIDPP requires an interdisciplinary approach that combines insights from chemistry, environmental science, and material science. archivemarketresearch.com DIDPP is primarily used as an additive in polymers, so its lifecycle is intrinsically linked to the materials it is part of. archivemarketresearch.comnih.govvestachem.com

Material Science investigates how DIDPP functions as a stabilizer and antioxidant, preventing the degradation of polymers like PVC, ABS, and polyurethanes. archivemarketresearch.comvestachem.comspecialchem.com The interaction between DIDPP and the polymer matrix affects its stability and its potential to leach into the environment.

Environmental Science tracks the journey of DIDPP after it leaves the host material, studying its distribution in air, water, soil, and biota, and its transformation into other chemical forms.

Chemical Science provides the foundational knowledge of DIDPP's properties and reactions, and develops the analytical methods needed to detect it and its TPs. nih.govwiley.com

Integrated research allows scientists to connect the use of DIDPP in consumer products to its ultimate environmental fate. This holistic view is essential for developing more sustainable materials and predicting the long-term environmental behavior of industrial chemicals. archivemarketresearch.com

Methodological Advancements in Trace Analysis for Environmental Monitoring

Detecting and quantifying DIDPP and its TPs at the low concentrations typically found in the environment presents a significant analytical challenge. nih.gov Trace analysis methods must be highly sensitive and selective to distinguish the target compounds from a complex mixture of other substances in environmental samples like water, soil, or dust. wiley.come-bookshelf.denoaa.govwiley.com

The standard approach for analyzing organophosphate esters involves chromatographic separation followed by detection. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate the components of a sample mixture.

Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography (GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the identification of unknown transformation products.

Recent advancements focus on improving sample preparation techniques to concentrate the analytes from a large sample volume and remove interfering substances. wiley.come-bookshelf.de Methods like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are becoming more common. nih.gove-bookshelf.de The continuous development of these analytical methods is crucial for effective environmental monitoring and for understanding the exposure pathways of DIDPP. nih.gov

Table 2: Analytical Techniques for Trace Analysis of this compound

| Technique | Abbreviation | Purpose |

| Gas Chromatography | GC | Separates volatile and thermally stable compounds. |

| Liquid Chromatography | LC | Separates a wide range of organic compounds. |

| Mass Spectrometry | MS | Detects and identifies compounds based on their mass-to-charge ratio. |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass data for confident identification of unknown compounds. |

| Solid-Phase Extraction | SPE | A sample preparation technique for concentrating and purifying analytes. |

Q & A

Q. What pitfalls should researchers avoid when synthesizing this compound for analytical standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.